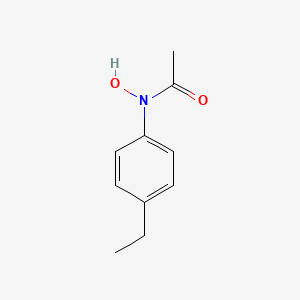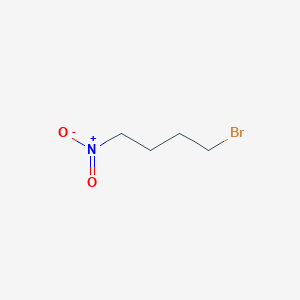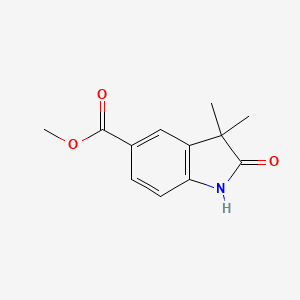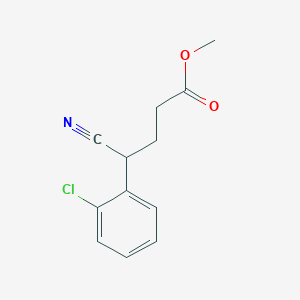
1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-メトキシ-1-ナフチル)シクロブタンカルボニトリルは、分子式C16H15NOの化学化合物です。メトキシ基で置換されたナフタレン環とシクロブタンカルボニトリル部分を備えた独自の構造で知られています。この化合物は、興味深い化学的特性により、さまざまな科学研究に応用されています。
準備方法
合成経路と反応条件
1-(7-メトキシ-1-ナフチル)シクロブタンカルボニトリルの合成は、通常、7-メトキシ-1-ナフチルアミンとシクロブタンカルボニトリルを特定の条件下で反応させることから始まります。この反応は通常、触媒の存在下で、目的の生成物が得られるように、制御された温度と圧力下で行われます。
工業生産方法
1-(7-メトキシ-1-ナフチル)シクロブタンカルボニトリルの工業生産には、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模合成が含まれます。これには、反応環境を制御し、一貫した製品品質を確保するために、高度な機器と技術を使用することがよくあります。
化学反応の分析
反応の種類
1-(7-メトキシ-1-ナフチル)シクロブタンカルボニトリルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、使用される試薬や条件に応じて、さまざまな生成物に酸化することができます。
還元: 還元反応は、ニトリル基をアミンなどの他の官能基に変換することができます。
置換: メトキシ基とナフタレン環は、置換反応に参加して、さまざまな誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや、触媒存在下での水素ガスなどの還元剤が頻繁に使用されます。
置換: ハロゲンや求核剤などの試薬が置換反応で使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件や試薬によって異なります。たとえば、酸化はカルボン酸の生成につながる可能性がありますが、還元はアミンを生成する可能性があります。
科学的研究の応用
1-(7-メトキシ-1-ナフチル)シクロブタンカルボニトリルは、次のようなさまざまな科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物活性と潜在的な治療用途に関する研究で。
医学: 新規医薬品の開発のための潜在的な医薬品中間体として。
産業: 特殊化学薬品や材料の生産で。
作用機序
1-(7-メトキシ-1-ナフチル)シクロブタンカルボニトリルの作用機序には、特定の分子標的や経路との相互作用が含まれます。正確なメカニズムは、化合物が使用されるコンテキストによって異なります。たとえば、生物系では、酵素や受容体に作用してその効果を発揮する可能性があります。
類似化合物の比較
類似化合物
- 1-(7-メトキシ-1-ナフチル)シクロブタン-1-カルボン酸
- 1-(7-メトキシ-1-ナフチル)シクロブタノール
- 1-(7-メトキシ-1-ナフチル)シクロブタノン
独自性
1-(7-メトキシ-1-ナフチル)シクロブタンカルボニトリルは、官能基の特定の組み合わせと、さまざまな化学反応を起こす能力により、ユニークです。これにより、研究や産業における貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 1-(7-Methoxy-1-naphthyl)cyclobutane-1-carboxylic acid
- 1-(7-Methoxy-1-naphthyl)cyclobutanol
- 1-(7-Methoxy-1-naphthyl)cyclobutanone
Uniqueness
1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C16H15NO |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
1-(7-methoxynaphthalen-1-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C16H15NO/c1-18-13-7-6-12-4-2-5-15(14(12)10-13)16(11-17)8-3-9-16/h2,4-7,10H,3,8-9H2,1H3 |
InChIキー |
LFZSJGYBNFHHKP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CC=C2C3(CCC3)C#N)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one](/img/structure/B11717952.png)


![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)



![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B11718001.png)
![7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B11718008.png)
![(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B11718014.png)


![[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B11718040.png)
![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)
